molecular formula C10H13NO2 B1649820 benzyl N,N-dimethylcarbamate CAS No. 10507-52-5

benzyl N,N-dimethylcarbamate

Cat. No.: B1649820
CAS No.: 10507-52-5
M. Wt: 179.22 g/mol
InChI Key: RSQKOKVVSFQCQZ-UHFFFAOYSA-N
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Description

Benzyl dimethylcarbamate is a compound with the CAS Number: 10507-52-5 . It has a molecular weight of 179.22 .


Synthesis Analysis

The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines has been reported . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields .


Molecular Structure Analysis

Benzyl dimethylcarbamate contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .


Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .


Physical and Chemical Properties Analysis

Benzyl dimethylcarbamate is a liquid at room temperature . The physical properties of such compounds are determined by their chemistry, which directly contributes to their interaction with biological environments .

Scientific Research Applications

Kinetic Studies

  • Elimination Kinetics in Gas Phase : Benzyl dimethylcarbamate undergoes elimination in the gas phase to produce N,N-dimethylcarbamic acid and substituted olefin. This process, involving a six-membered cyclic transition state, is influenced by the acidity of benzylic and allylic β-hydrogen, affecting elimination rates (CarlosJ.Marcano et al., 2006).
  • Concerted Mechanism in Elimination Kinetics : Studies on 2-arylethyl N,N-dimethylcarbamates in the gas phase reveal a concerted, non-synchronous mechanism involving a six-membered cyclic transition state. The acidity of benzylic hydrogen plays a crucial role in the elimination rates (RafaelJ.Castellar et al., 2007).

Pharmacological Studies

  • Anticonvulsant Activity : Benzyl N,N-dimethylcarbamates have been evaluated for their anticonvulsant properties in mice. The activity correlates with hydrophobic, electronic, and hydrogen bonding characteristics of the compounds (Yamagami et al., 1982).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines is a promising area of research . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields, indicating potential for further exploration .

Mechanism of Action

Properties

IUPAC Name

benzyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQKOKVVSFQCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514110
Record name Benzyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10507-52-5
Record name Benzyl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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